REACTION_CXSMILES
|
[S:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[N:4][NH:3]1.CI.[C:11](O)(=O)C>[OH-].[Na+]>[CH3:11][S:1][C:2]1[NH:3][N:4]=[CH:5][C:6](=[O:8])[N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
S=C1NN=CC(N1)=O
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture set aside overnight at 0° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum at 60° C. in the presence of P2O5 in order
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1NN=CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |